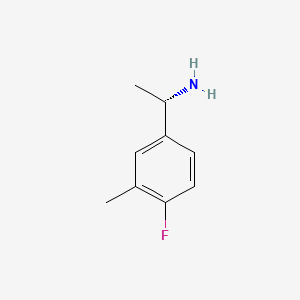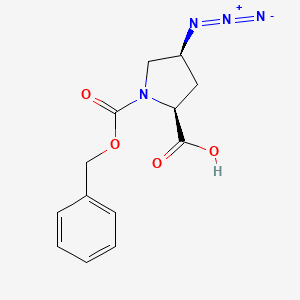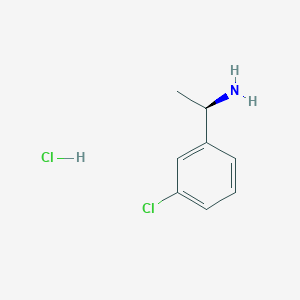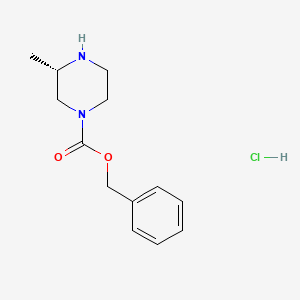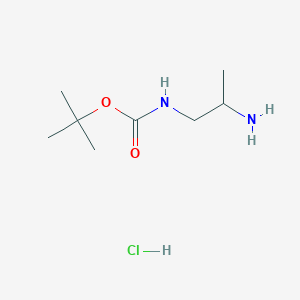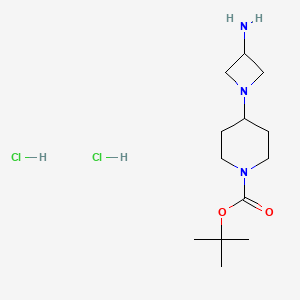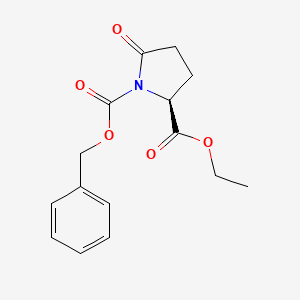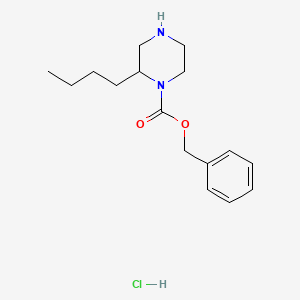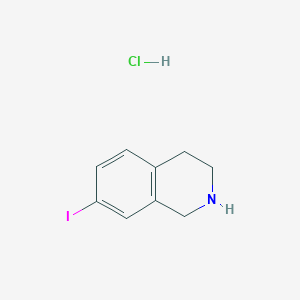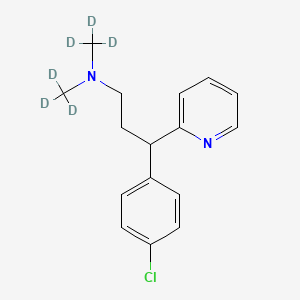
Chlorpheniramine-d6
Overview
Description
Chlorpheniramine-d6 is a useful research compound. Its molecular formula is C16H19ClN2 and its molecular weight is 280.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Chlorpheniramine-d6, like its parent compound Chlorpheniramine, primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their activation can lead to symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . It binds to these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway. By blocking the histamine H1 receptor, this compound disrupts histamine signaling . This leads to a reduction in the symptoms associated with histamine release, such as those seen in allergic reactions . Additionally, this compound may also affect the cytochrome P450 (CYP) 2D6 enzyme, which is important in drug metabolism and has a potentially constitutive role in central nervous system function .
Pharmacokinetics
This compound, like Chlorpheniramine, is expected to have significant first-pass metabolism in the liver via CYP450 enzymes, including CYP2D6 . The drug is distributed throughout the body, with a volume of distribution in children and adolescents of 7 ± 2.8 L/kg and in adults of 6-12 L/kg . The half-life of this compound is expected to be similar to that of Chlorpheniramine, which is 14-24 hours in adults .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alleviation of symptoms associated with histamine release. By blocking the histamine H1 receptor, this compound can reduce symptoms such as itching, vasodilation, and bronchoconstriction . In addition, this compound has been shown to exhibit antiviral properties by interfering with viral adsorption, replication, and directly inactivating the virus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP450 enzymes could potentially affect the metabolism and hence the efficacy of this compound . Furthermore, the pH of the environment could influence the ionization state of this compound, potentially affecting its absorption and distribution .
Biochemical Analysis
Biochemical Properties
Chlorpheniramine-d6 functions as a histamine H1 receptor antagonist. It competes with histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This interaction inhibits the typical effects of histamine, such as increased vascular permeability and smooth muscle contraction . This compound interacts with various biomolecules, including histamine receptors and enzymes involved in its metabolism, such as cytochrome P450 enzymes .
Cellular Effects
This compound affects various cell types by blocking histamine H1 receptors, thereby preventing histamine-induced cellular responses. This blockade can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, this compound can reduce the release of pro-inflammatory cytokines, thereby modulating the immune response . Additionally, it can affect smooth muscle cells by preventing histamine-induced contraction, leading to relaxation of the respiratory tract .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, which are G-protein-coupled receptors. This binding prevents histamine from activating these receptors, thereby inhibiting downstream signaling pathways that lead to allergic symptoms . This compound may also interact with cytochrome P450 enzymes, which are involved in its metabolism and can influence its pharmacokinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity can decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its antihistamine effects over extended periods, although its efficacy may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively blocks histamine-induced responses without significant adverse effects . At higher doses, this compound can cause sedation, dry mouth, and other anticholinergic effects . In some cases, very high doses can lead to toxicity, including respiratory depression and cardiac complications .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolic pathways involve N-dealkylation and oxidation, leading to the formation of demethylated metabolites . These metabolites are then excreted in the urine. The metabolism of this compound can affect its pharmacokinetics and overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body . The compound is also known to cross the blood-brain barrier, which can contribute to its sedative effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm and can also be found in the nucleus of cells . Its subcellular localization is influenced by its chemical properties and interactions with cellular components. The presence of this compound in the nucleus suggests that it may have effects on gene expression and other nuclear processes .
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661870 | |
| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-60-7 | |
| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Chlorpheniramine-d6 used in this research?
A1: this compound was employed as an internal standard for the quantification of Chlorpheniramine in animal-derived food samples. [] Internal standards are compounds chemically similar to the target analyte, added in known amounts to samples, standards, and blanks. They are essential in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variations during sample preparation and instrument response, ultimately improving the accuracy and precision of the analysis. []
Q2: How does the use of this compound impact the results of the analysis?
A2: Utilizing this compound helps ensure the reliability and accuracy of the Chlorpheniramine measurements. Since the deuterated internal standard exhibits similar chemical behavior to the analyte but differs in mass, it can be distinguished by the mass spectrometer. By comparing the signal ratios of the analyte and internal standard, researchers can minimize the impact of matrix effects, instrument variability, and potential analyte loss during sample preparation. This ultimately leads to more accurate and reliable quantification of Chlorpheniramine in the food samples. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
